molecular formula C8H8N2OS B2996828 [2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine CAS No. 923213-51-8

[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine

Cat. No.: B2996828
CAS No.: 923213-51-8
M. Wt: 180.23
InChI Key: FCSLMYPGDAPEJF-UHFFFAOYSA-N
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Description

[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine (CAS 923213-51-8) is a high-purity, heterocyclic organic compound supplied for advanced chemical and pharmaceutical research. With a molecular formula of C 8 H 8 N 2 OS and a molecular weight of 180.22 g/mol , this chemical features a 1,3-oxazole core substituted with a thiophene ring and a reactive methylamine group, making it a valuable scaffold in medicinal chemistry and drug discovery . This compound is designed for use as a key building block in the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active compounds . Researchers utilize this amine-functionalized heterocycle to create libraries of compounds for high-throughput screening against various biological targets. Proper handling procedures are required, including the use of protective glasses, gloves, and suitable protective clothing . For product stability, it is recommended to store this compound sealed in a dry environment at -4°C for near-term use (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2-thiophen-2-yl-1,3-oxazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-4-6-5-11-8(10-6)7-2-1-3-12-7/h1-3,5H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSLMYPGDAPEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine typically involves the formation of the oxazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the Paal-Knorr synthesis can be employed to form the oxazole ring by reacting 1,4-dicarbonyl compounds with ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be utilized to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream processes .

Comparison with Similar Compounds

Structural Analogues: Heterocycle and Substituent Variations

The table below compares key structural and physicochemical properties of the target compound with its closest analogs identified in the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Substituents Key Features/Properties Reference
[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine C₇H₆N₂OS 166.19 Oxazole Thiophen-2-yl at C2 Lower polarity due to O in oxazole; potential metabolic stability Target
1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine C₈H₈N₂S₂ 196.29 Thiazole Thiophen-2-yl at C2 Higher polarity (S atom); increased hydrogen-bonding capacity
(2-Phenyl-1,3-thiazol-4-yl)methylamine C₁₀H₁₀N₂S 190.26 Thiazole Phenyl at C2 Enhanced aromatic stacking potential; reduced solubility
[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine C₁₂H₁₄N₂OS 234.31 Thiazole 4-Methoxy-3-methylphenyl at C4 Increased hydrophobicity; steric hindrance from substituents
[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine C₁₂H₁₄N₂OS 234.32 Thiazole Methoxymethyl at C2, phenyl at C5 Improved hydrophilicity (methoxymethyl group)

Key Differences and Implications

Heterocyclic Core: Oxazole vs. Electronic Effects: Thiophene’s sulfur atom contributes to electron-rich aromatic systems, while phenyl groups (e.g., in ) are more electron-withdrawing, altering reactivity in substitution reactions .

Substituent Position and Type :

  • Thiophen-2-yl at C2 (target) vs. C5 () creates positional isomerism, affecting electronic distribution and steric accessibility.
  • Methoxy or methyl groups (e.g., ) increase hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Physicochemical Properties :

  • Thiazole derivatives generally exhibit higher molecular weights and polar surface areas compared to oxazoles, influencing pharmacokinetic profiles .
  • The methanamine group (-CH₂NH₂) enhances solubility in polar solvents, a feature critical for drug bioavailability .

Biological Activity

[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine is a heterocyclic compound characterized by its unique structural features, including a thiophene ring and an oxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C₈H₈N₂OS, with a molecular weight of approximately 168.22 g/mol. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes:

  • Oxazole Ring : Contributes to the compound's reactivity and biological interactions.
  • Thiophene Ring : Enhances electronic properties and may influence biological activity.
  • Methanamine Group : Provides sites for further chemical modifications.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₈H₈N₂OS
Molecular Weight168.22 g/mol
Functional GroupsOxazole, Thiophene, Amine
Biological ActivityAntimicrobial, Anticancer potential

Biological Activity

Research indicates that compounds containing thiophene and oxazole structures exhibit significant biological activities. The biological activity of this compound can be attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Studies have shown that derivatives of oxazole and thiophene possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The anticancer properties of this compound are under investigation, with preliminary studies suggesting that it may inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis in cancer cells. The specific mechanisms are still being elucidated, but interactions with key cellular pathways are anticipated.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Tyrosinase Inhibition : A related compound showed strong inhibitory effects on mushroom tyrosinase with an IC₅₀ value of 14.33 μM when using l-tyrosine as a substrate. This suggests potential applications in skin whitening agents or treatments for hyperpigmentation disorders .
  • Antimicrobial Testing : In a study examining various oxazole derivatives, it was found that certain modifications enhanced antimicrobial activity against Gram-positive bacteria, indicating that structural variations can significantly impact efficacy.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions that incorporate both thiophene and oxazole functionalities. Various synthetic routes have been reported:

Table 2: Synthetic Routes for this compound

Synthesis MethodDescription
Cyclization ReactionsHeating or catalytic methods using precursors containing thiophene and oxazole functionalities.
Amine SubstitutionNucleophilic substitution on activated oxazole derivatives.
One-Pot SynthesisStreamlined synthesis involving multiple reagents for high yields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine, and how can regioselectivity challenges be addressed?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thiophene-2-carbaldehyde derivatives with β-keto amines under acidic conditions. Regioselectivity in oxazole formation can be controlled using catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂). Halogenation of the thiophene ring prior to cyclization (as seen in structurally similar compounds) allows for post-synthetic modifications via Suzuki-Miyaura coupling . Characterization via ¹H/¹³C NMR and FT-IR ensures structural fidelity and purity assessment .

Q. How can the electronic and steric properties of this compound be experimentally characterized?

  • Methodological Answer : Use UV-Vis spectroscopy to analyze π→π* transitions in the oxazole-thiophene system. Cyclic voltammetry (CV) reveals redox behavior, critical for understanding electron-donating/withdrawing effects. Computational methods (DFT/B3LYP) correlate experimental data with HOMO-LUMO gaps. X-ray crystallography (as applied to analogous thiadiazole derivatives) resolves steric interactions and confirms bond angles .

Q. What strategies mitigate oxidation or degradation during storage of this compound?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w stabilize the thiophene moiety. Regular HPLC-MS monitoring tracks degradation products, with purity thresholds ≥95% recommended for biological assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for anticancer applications?

  • Methodological Answer : Introduce substituents at the oxazole C-5 or thiophene C-5 positions to modulate lipophilicity (ClogP) and target engagement. Evaluate cytotoxicity against panels like NCI-60, comparing IC₅₀ values with parent compound. Molecular docking (e.g., AutoDock Vina) predicts binding to kinases (e.g., EGFR) or tubulin, validated via SPR (surface plasmon resonance) .

Q. What computational approaches resolve contradictory data on the compound’s metabolic stability in vitro vs. in vivo?

  • Methodological Answer : Perform in vitro microsomal assays (human/rat liver microsomes) to identify phase I metabolites (CYP450-mediated oxidation). Compare with in vivo PK/PD studies in rodent models, using LC-MS/MS for plasma metabolite profiling. Machine learning models (e.g., ADMET Predictor™) reconcile discrepancies by integrating bioavailability and protein binding data .

Q. How can the compound’s photophysical properties be exploited for theragnostic applications?

  • Methodological Answer : Functionalize the oxazole ring with fluorophores (e.g., BODIPY) via click chemistry. Assess fluorescence quantum yield (ΦF) and Stokes shift in PBS/DMSO. In vivo imaging in xenograft models tracks tumor targeting, validated via ex vivo organ biodistribution studies .

Data Analysis & Validation

Q. What protocols validate the compound’s purity and identity in multi-step syntheses?

  • Methodological Answer : Combine TLC (silica gel, ethyl acetate/hexane) for real-time reaction monitoring. High-resolution mass spectrometry (HRMS) confirms molecular ions ([M+H]⁺). Elemental analysis (C, H, N, S) must align with theoretical values within ±0.4%. For chiral analogs, use chiral HPLC (e.g., Chiralpak IA column) .

Q. How are conflicting biological activity results rationalized across different cell lines?

  • Methodological Answer : Normalize data to cell viability assays (MTT/XTT) and check for off-target effects via kinome profiling. Use CRISPR-Cas9 knockout models to confirm target dependency. Meta-analysis of transcriptomic datasets (e.g., GEO) identifies biomarkers predictive of response .

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